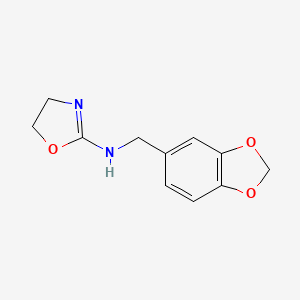

Piperonylamine, N-(2-oxazolin-2-yl)-

Description

Piperonylamine, N-(2-oxazolin-2-yl)-, is a derivative of piperonylamine (C₈H₉NO₂), a benzodioxole-containing compound with a primary amine group. For instance, piperonylamine serves as a precursor in the synthesis of acetamide derivatives (e.g., compounds 2–13 in ) and participates in coupling reactions with carboxylic acids or amines to generate bioactive molecules .

Properties

CAS No. |

102259-61-0 |

|---|---|

Molecular Formula |

C11H12N2O3 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C11H12N2O3/c1-2-9-10(16-7-15-9)5-8(1)6-13-11-12-3-4-14-11/h1-2,5H,3-4,6-7H2,(H,12,13) |

InChI Key |

NBWNWJCBQUUGFL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=N1)NCC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperonylamine, N-(2-oxazolin-2-yl)- typically involves the reaction of piperonylamine with oxazoline derivatives. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. This reaction is carried out at room temperature and results in the formation of oxazoline rings with high stereospecificity .

Industrial Production Methods

Industrial production methods for Piperonylamine, N-(2-oxazolin-2-yl)- often involve continuous flow processes. These methods utilize packed reactors containing commercial manganese dioxide to facilitate the oxidative aromatization of oxazolines to oxazoles. This approach improves the safety profile of the reaction and provides pure products without the need for additional purification .

Chemical Reactions Analysis

Types of Reactions

Piperonylamine, N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazoline ring.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are commonly used.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Oxazoles are the major products formed from the oxidation of Piperonylamine, N-(2-oxazolin-2-yl)-.

Reduction: Reduced derivatives of the oxazoline ring.

Substitution: Substituted oxazoline derivatives.

Scientific Research Applications

Piperonylamine, N-(2-oxazolin-2-yl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and chiral ligands.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Piperonylamine, N-(2-oxazolin-2-yl)- involves its interaction with specific molecular targets and pathways. The oxazoline ring can coordinate with metal ions, forming complexes that exhibit unique reactivity and biological activities. These complexes can inhibit enzymes or disrupt microbial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N-Methyl-N-Piperonylformamide vs. N-Methyl-N,N-Dipiperonylamine

highlights the competition between formamide and diamine formation during reactions of piperonal with methylamine. Key findings:

| Compound | Yield (%) | Reaction Conditions | Key Structural Feature |

|---|---|---|---|

| N-Methyl-N-piperonylformamide | 51.4 | 185°C, 1 min, piperonal | Formamide (electron-withdrawing) |

| N-Methyl-N,N-dipiperonylamine | 32.8 | Same conditions | Diamine (electron-donating) |

When 1-naphthaldehyde replaced piperonal, the diamine yield increased to 34.9%, suggesting electron-donating aromatic aldehydes favor diamine formation . For N-(2-oxazolin-2-yl)-piperonylamine, the oxazoline’s electron-withdrawing nature might suppress diamine byproducts, similar to formamide derivatives.

Piperonylamine in Acetamide Derivatives

describes piperonylamine’s role in synthesizing sulfonamide-linked acetamides. For example:

- Compound 2 (piperonylamine + 2-chloro-N-(4-sulfamoylphenyl)acetamide): Achieved via nucleophilic substitution.

- Compound 13 (3-aminoquinoline derivative): Lower yields due to steric hindrance.

Alda-1 Analogues and Structural-Activity Relationships

discusses Alda-1 analogues derived from piperonylamine and benzoic acid. The N-piperonylbenzamide scaffold exhibits ALDH2 enzyme activation, whereas methyl anhydroberberilate (a structural analog) shows reduced toxicity. Introducing an oxazoline group might mimic benzamide’s hydrogen-bonding capacity while improving metabolic stability .

Hypothetical Properties of N-(2-Oxazolin-2-yl)-Piperonylamine

Based on trends from analogous compounds:

- Synthetic Route : Likely involves coupling piperonylamine with 2-oxazoline via carbodiimide-mediated amidation (e.g., EDC, as in ) or ring-opening reactions.

- Stability : Oxazoline’s ring strain may confer reactivity, necessitating mild conditions to prevent hydrolysis to amides.

- Bioactivity : The oxazoline’s nitrogen and oxygen atoms could enhance binding to metal ions or polar enzyme pockets, similar to morpholine derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.